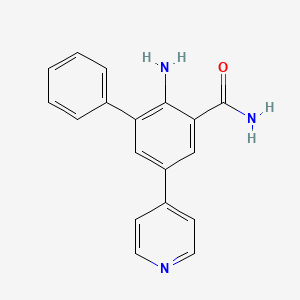

2-Amino-3-phenyl-5-(pyridin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- GSK2636771 is a potent, orally bioavailable inhibitor that selectively targets PI3Kβ (phosphoinositide 3-kinase beta). This enzyme is part of the PI3K/AKT pathway, which plays a crucial role in cell growth, survival, and metabolism.

- Unlike pan-PI3K inhibitors, GSK2636771 specifically inhibits p110β, minimizing off-target effects.

- The compound has shown promise in treating advanced solid tumors, particularly those with PTEN deficiency or PIK3CB aberrations .

Preparation Methods

- Synthetic routes for GSK2636771 have not been widely documented. it is an orally bioavailable compound, suggesting efficient synthesis.

- Industrial production methods likely involve optimizing the synthetic process for scalability and cost-effectiveness.

Chemical Reactions Analysis

- GSK2636771’s chemical reactions are not extensively reported. it likely undergoes phosphorylation and binding to the ATP-binding site of PI3Kβ.

- Common reagents and conditions for its synthesis remain proprietary.

Scientific Research Applications

Mechanism of Action

- GSK2636771 inhibits PI3Kβ, disrupting the PI3K/AKT pathway.

- By blocking PI3Kβ, it interferes with cell signaling, growth, and survival.

- Molecular targets include PI3Kβ itself, downstream AKT, and other effectors.

Comparison with Similar Compounds

- GSK2636771’s uniqueness lies in its selective inhibition of PI3Kβ.

- Similar compounds include pan-PI3K inhibitors (targeting multiple PI3K isoforms) and other pathway-specific inhibitors.

Properties

Molecular Formula |

C18H15N3O |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

2-amino-3-phenyl-5-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C18H15N3O/c19-17-15(13-4-2-1-3-5-13)10-14(11-16(17)18(20)22)12-6-8-21-9-7-12/h1-11H,19H2,(H2,20,22) |

InChI Key |

KDDJEKWJEFRYAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=NC=C3)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B10755381.png)

![N-(3-chloro-4-fluorophenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755400.png)

![Tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate](/img/structure/B10755401.png)

![5-bromo-3-[[3-bromo-4-hydroxy-5-(2-methoxyphenyl)phenyl]methylidene]-1H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B10755413.png)

![[3,5-dimethyl-4-[2-[5-(methylcarbamoyl)pyridin-3-yl]ethenyl]phenyl] N-methylcarbamate](/img/structure/B10755416.png)

![4-[[2-hydroxy-4-(2-pyridin-4-ylethyl)-1H-indol-3-yl]diazenyl]benzenesulfonamide;hydrochloride](/img/structure/B10755424.png)

![2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B10755430.png)

![3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol](/img/structure/B10755452.png)

![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-((R)-2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755471.png)

![2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide](/img/structure/B10755484.png)

![1-(4-(benzyloxy)phenyl)-3-(3-(1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl)phenyl)urea](/img/structure/B10755496.png)

![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(2-(methylamino)ethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755512.png)